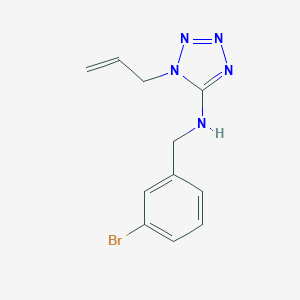
N-(3-bromobenzyl)-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-bromobenzyl)-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine, also known as BBPPTA, is a tetrazole-based compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry.
科学研究应用
N-(3-bromobenzyl)-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine has shown promising applications in medicinal chemistry as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has been reported to exhibit potent anti-proliferative and cytotoxic effects against cancer cells, as well as anti-inflammatory and neuroprotective effects in animal models. N-(3-bromobenzyl)-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine has also been investigated for its potential as a fluorescent probe for bioimaging and as a building block for the synthesis of functional materials.
作用机制
The mechanism of action of N-(3-bromobenzyl)-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine is not fully understood, but it is believed to involve the inhibition of key enzymes or signaling pathways involved in cancer cell proliferation, inflammation, and neurodegeneration. N-(3-bromobenzyl)-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine has been shown to induce apoptosis and cell cycle arrest in cancer cells by regulating the expression of various genes involved in these processes. It has also been reported to inhibit the production of pro-inflammatory cytokines and reactive oxygen species in activated microglia, as well as to enhance the survival and differentiation of neuronal cells.
Biochemical and Physiological Effects:
N-(3-bromobenzyl)-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine has been shown to exhibit high stability, solubility, and bioavailability in vitro and in vivo. It has a relatively low toxicity profile and does not show significant adverse effects on normal cells or tissues. N-(3-bromobenzyl)-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine has been reported to interact with various biomolecules, such as proteins, nucleic acids, and lipids, and to modulate their functions and structures. It has also been shown to cross the blood-brain barrier and accumulate in the brain, suggesting its potential as a therapeutic agent for neurological disorders.
实验室实验的优点和局限性
N-(3-bromobenzyl)-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. It can be easily modified to introduce functional groups or fluorescent tags for specific applications. However, N-(3-bromobenzyl)-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine also has some limitations, such as its relatively high cost and low yield, which may limit its scalability for large-scale production. It also requires further optimization of its pharmacokinetic and pharmacodynamic properties for clinical use.
未来方向
N-(3-bromobenzyl)-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine has several potential future directions for research, including its further optimization as a drug candidate for cancer, inflammation, and neurodegenerative diseases. It may also be investigated for its potential as a fluorescent probe for bioimaging and as a building block for the synthesis of functional materials. Further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic and pharmacodynamic properties for clinical use.
合成方法
The synthesis of N-(3-bromobenzyl)-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine involves the reaction of 3-bromobenzyl bromide with sodium azide in the presence of copper (I) iodide to form 3-bromobenzyl azide, which is then reacted with propargylamine to form the final product. The yield of N-(3-bromobenzyl)-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
属性
分子式 |
C11H12BrN5 |
|---|---|
分子量 |
294.15 g/mol |
IUPAC 名称 |
N-[(3-bromophenyl)methyl]-1-prop-2-enyltetrazol-5-amine |
InChI |
InChI=1S/C11H12BrN5/c1-2-6-17-11(14-15-16-17)13-8-9-4-3-5-10(12)7-9/h2-5,7H,1,6,8H2,(H,13,14,16) |
InChI 键 |
SLIMLKMTMDNZGA-UHFFFAOYSA-N |
SMILES |
C=CCN1C(=NN=N1)NCC2=CC(=CC=C2)Br |
规范 SMILES |
C=CCN1C(=NN=N1)NCC2=CC(=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-[(5-Chloro-2-methoxyanilino)carbonyl]isophthalic acid](/img/structure/B275425.png)
![2,4,5-trimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275431.png)


![2-[(4-Ethoxyphenyl)carbamoyl]terephthalic acid](/img/structure/B275446.png)



![4-{[(3-Chlorophenyl)amino]carbonyl}isophthalic acid](/img/structure/B275455.png)
![2,5-dichloro-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B275458.png)
![2,4,6-trimethyl-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B275459.png)